molecular formula C17H17N5O2 B2574126 1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 889952-52-7

1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2574126
CAS No.: 889952-52-7
M. Wt: 323.356
InChI Key: HSMREIWIMKOGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-Trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic chemical compound provided For Research Use Only, and is not intended for diagnostic or therapeutic applications. This substance belongs to a class of imidazopurine derivatives that are of significant interest in immunology and medicinal chemistry research due to their potential as modulators of the immune system. Structurally related analogs based on the imidazo[2,1-f]purine-dione scaffold are investigated primarily for their activity as Toll-like Receptor (TLR) 7 and 8 agonists . TLR7 and TLR8 are pattern recognition receptors located in endosomal compartments that recognize single-stranded RNA, and their activation triggers a robust innate immune response characterized by the production of inflammatory cytokines and type I interferons . Consequently, researchers are exploring this class of compounds as potential vaccine adjuvants to enhance adaptive immune responses, as immunochemotherapeutic agents, and as antiviral candidates . The core imidazopurine structure is known to be critical for this biological activity, and even modest structural changes, such as substitutions at the 8-position, can lead to major variations in potency and selectivity between TLR7 and TLR8 . Researchers utilizing this compound should handle it with appropriate precautions. Refer to the associated Material Safety Data Sheet (MSDS) for detailed handling, storage, and disposal information.

Properties

IUPAC Name

2,4,7-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-10-7-5-6-8-12(10)22-11(2)9-21-13-14(18-16(21)22)19(3)17(24)20(4)15(13)23/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMREIWIMKOGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Substitution Reactions:

    Tolyl Group Introduction: The o-tolyl group is introduced via a Friedel-Crafts alkylation reaction, where the purine core reacts with o-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the purine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while reduction can produce various reduced purine derivatives.

Scientific Research Applications

1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

The imidazopurine-dione scaffold allows for diverse substitutions, significantly impacting pharmacological profiles:

Compound Substituents at Position 8 5-HT1A Receptor Affinity (Ki) Key Functional Activity
Target Compound o-Tolyl (2-methylphenyl) Not reported Hypothesized 5-HT1A modulation
AZ-853 4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl 0.6 nM Partial agonist
AZ-861 4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl 0.2 nM Stronger agonist
Compound 3i (Zagórska et al.) 5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl ~1 nM Selective 5-HT1A affinity
  • Key Insight: The presence of fluorinated arylpiperazine chains (e.g., 2-fluorophenyl in AZ-853) enhances 5-HT1A receptor binding compared to non-fluorinated analogs. The trifluoromethyl group in AZ-861 further increases potency but may reduce metabolic stability .

Pharmacodynamic and Pharmacokinetic Profiles

  • Antidepressant Efficacy :
    • AZ-853 demonstrated superior antidepressant-like effects in the forced swim test (FST) at 2.5 mg/kg, attributed to enhanced blood-brain barrier penetration .
    • Compound 3i (a pentyl-linked analog) showed anxiolytic activity at 2.5 mg/kg, surpassing diazepam in some assays .
  • Metabolic Stability :
    • AZ-861 exhibited moderate stability in human liver microsomes (HLM), while 2-pyrimidinyl derivatives (e.g., compound 4b) demonstrated improved metabolic resistance and intestinal absorption .
  • Side Effects: AZ-853 induced weight gain and α1-adrenolytic effects (lowering blood pressure), whereas AZ-861 caused lipid metabolism disturbances without weight changes .

Selectivity Over Phosphodiesterases (PDEs)

Imidazopurine-dione derivatives generally show low inhibitory activity against PDE4B and PDE10A, reducing risks of PDE-related side effects (e.g., nausea, emesis) common in non-selective PDE inhibitors .

Comparative Analysis with Non-Antidepressant Analogs

  • Anticancer Agent CB11 : A 3-butyl-1,6,7-trimethyl derivative acts as a PPARγ agonist, inducing apoptosis in NSCLC cells via ROS production . This highlights the scaffold’s versatility but underscores the importance of substituents in defining therapeutic targets.
  • TGF-β Inhibitors : 3-(2-Chlorobenzyl)-1,7-dimethyl derivatives suppress TGF-β activity, suggesting anti-fibrotic and anti-cancer applications .

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